Decyl 2-bromobutanoate
CAS No.: 86711-86-6
Cat. No.: VC19325946
Molecular Formula: C14H27BrO2
Molecular Weight: 307.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86711-86-6 |
|---|---|
| Molecular Formula | C14H27BrO2 |
| Molecular Weight | 307.27 g/mol |
| IUPAC Name | decyl 2-bromobutanoate |
| Standard InChI | InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3 |
| Standard InChI Key | PXWPPMIZSAEDJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC(=O)C(CC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Decyl 2-bromobutanoate consists of a ten-carbon decyl group (C₁₀H₂₁) linked via an ester bond to the carboxylate group of 2-bromobutanoic acid. The bromine atom is positioned at the second carbon of the butanoate backbone, conferring electrophilic reactivity to the molecule. This configuration creates a bifunctional structure: the hydrophobic decyl chain enhances solubility in nonpolar media, while the bromine atom facilitates nucleophilic substitution reactions .
Physical Properties
Key physical properties of decyl 2-bromobutanoate include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.267 g/mol | |
| Kovats Retention Index | 1,842 (non-polar column) | |
| Boiling Point | Not reported | – |
| Density | ~1.1–1.2 g/cm³ (estimated) | – |
The absence of reported boiling point data suggests limited volatility under standard conditions, consistent with its long alkyl chain. The estimated density aligns with similar brominated esters, which typically range between 1.1–1.3 g/cm³ .
Synthesis and Purification
Esterification of 2-Bromobutyric Acid
The most common synthesis route involves the acid-catalyzed esterification of 2-bromobutyric acid with decanol. A patented method for analogous alkyl 2-bromoalkanoates outlines a two-step process :
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Bromination of Butyric Acid:
Butyric acid undergoes bromination using elemental bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃). This step yields 2-bromobutyric acid, with byproducts including hydrogen bromide (HBr) gas, which is neutralized using scrubbers containing sodium hydroxide . -
Esterification with Decanol:
The 2-bromobutyric acid is reacted with decanol under reflux conditions with concentrated sulfuric acid (H₂SO₄) as a catalyst. A Dean-Stark apparatus removes water formed during the reaction, shifting the equilibrium toward ester formation. Post-reaction purification involves fractional distillation under reduced pressure (e.g., 50 mbar), yielding decyl 2-bromobutanoate with >99.5% purity .
Yield and Scalability
Reported yields for analogous esters (e.g., ethyl 2-bromobutyrate) reach 79% under optimized conditions . Scalability challenges include managing exothermic reactions during bromination and ensuring efficient removal of HBr gas. Industrial processes may employ continuous distillation systems to enhance throughput.
Reactivity and Functional Applications
Nucleophilic Substitution
The bromine atom at the β-position renders decyl 2-bromobutanoate susceptible to nucleophilic attack. In synthetic chemistry, it serves as an alkylating agent for introducing decyl chains into target molecules. For example, reaction with amines produces N-decyl-2-aminobutanoates, intermediates in surfactant synthesis .
Surface Activity and Self-Assembly
The amphiphilic structure of decyl 2-bromobutanoate enables its use as a surfactant. The decyl chain promotes micelle formation in aqueous solutions, while the polar ester and bromine groups enhance interfacial activity. Studies on similar brominated esters demonstrate applications in emulsion stabilization and nanoparticle synthesis .
Comparative Analysis with Related Esters
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| Decyl acetate | C₁₂H₂₄O₂ | Lacks bromine; less reactive | Flavoring, fragrances |
| Decyl bromoacetate | C₁₂H₂₃BrO₂ | Bromine at α-position | Polymer modification |
| Butyl 2-bromopropanoate | C₇H₁₃BrO₂ | Shorter alkyl chain | Pharmaceutical intermediates |
Decyl 2-bromobutanoate’s unique β-bromine placement distinguishes it from simpler esters, enabling specialized applications in synthesis and materials science .
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